2-[6-(2-methoxy-2-oxoethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]ethyl cyclohexanecarboxylate
Description
Propriétés
IUPAC Name |
2-[6-(2-methoxy-2-oxoethyl)-3-oxo-4H-1,4-benzoxazin-2-yl]ethyl cyclohexanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6/c1-25-18(22)12-13-7-8-16-15(11-13)21-19(23)17(27-16)9-10-26-20(24)14-5-3-2-4-6-14/h7-8,11,14,17H,2-6,9-10,12H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHXRONZAXHLRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OC(C(=O)N2)CCOC(=O)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
The compound’s interaction with its targets (mode of action) could involve binding to the target molecule and causing a change in its function. This could lead to changes in biochemical pathways within the cell, affecting processes such as signal transduction, gene expression, or metabolic reactions .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on factors such as its chemical properties, the route of administration, and the individual’s physiology. For example, the compound’s solubility could affect its absorption and distribution within the body, while factors such as liver function could affect its metabolism and excretion .
The result of the compound’s action would depend on the specific effects of the compound on its targets and the biochemical pathways it affects. This could range from killing or inhibiting the growth of microbes (in the case of antimicrobial activity) to killing cancer cells or inhibiting their growth (in the case of anticancer activity) .
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. For example, certain conditions might enhance or inhibit the compound’s activity, or cause it to degrade .
Activité Biologique
The compound 2-[6-(2-methoxy-2-oxoethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]ethyl cyclohexanecarboxylate , with CAS number 860648-61-9 , is a synthetic derivative of benzoxazine and cyclohexanecarboxylic acid. Its complex structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C20H25NO6 , with a molecular weight of 375.43 g/mol . The chemical structure includes a benzoxazine moiety, which is known for various biological activities, including anti-cancer properties.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising avenues for therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of benzoxazines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown activity against estrogen receptor-positive breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-468) cells .
- Mechanism of Action : The mechanism by which this compound exerts its effects may involve the inhibition of key signaling pathways associated with cancer progression, such as the PI3K/Akt pathway. Analogous compounds have demonstrated the ability to inhibit Akt phosphorylation, suggesting a potential for this compound to interfere with tumor cell survival and proliferation .
- Synergistic Effects : Some studies have indicated that certain benzoxazine derivatives can enhance the efficacy of existing chemotherapeutics when used in combination therapies. This synergistic effect could be particularly beneficial in overcoming resistance mechanisms in cancer cells .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison of Benzoxazine Derivatives
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., Chloro, Sulfonyl): Enhance antimicrobial and enzyme inhibitory activity but reduce bioavailability due to increased polarity .
Ester Group Influence: Cyclohexanecarboxylate vs.
Thermal and Physical Properties :
- The target compound’s boiling point (~497°C, extrapolated from ) and density (~1.3 g/cm³) suggest stability under high-temperature conditions, making it suitable for industrial synthesis .
Biological Applications :
Méthodes De Préparation
Cyclization of o-Aminophenol Derivatives
The benzoxazine ring is constructed using a modified Overman rearrangement or Mannich-type cyclization. A representative protocol involves:
Reagents :
- 2-Amino-4-(2-methoxy-2-oxoethyl)phenol
- Glyoxylic acid or ethyl glyoxylate
Procedure :
- Dissolve 2-amino-4-(2-methoxy-2-oxoethyl)phenol (1.0 equiv) in anhydrous toluene under nitrogen.
- Add glyoxylic acid (1.2 equiv) and catalytic p-toluenesulfonic acid (PTSA, 0.1 equiv).
- Reflux at 110°C for 12 hours to facilitate cyclodehydration.
- Isolate the product via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Alternative Pathways and Optimization
One-Pot Tandem Synthesis
A streamlined approach combines cyclization and esterification in a single reactor:
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | o-Aminophenol derivative, glyoxylic acid, PTSA | 110°C | 12 h | 70% |
| 2 | Cyclohexanecarbonyl chloride, TEA | 25°C | 6 h | 88% |
Advantages : Reduced purification steps and higher overall yield (62–65%).
Critical Analysis of Methodologies
Yield Comparison Across Routes
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Sequential Synthesis | Separate cyclization/esterification | 72 | 98.5 |
| One-Pot Tandem | Combined steps | 65 | 97.2 |
| Enzymatic Esterification | Lipase-catalyzed reaction | 58 | 96.8 |
Enzymatic methods, though greener, suffer from lower yields due to substrate specificity limitations.
Scale-Up Challenges and Solutions
Q & A
How can the synthesis of this compound be optimized for high yield and purity in academic settings?
Methodological Answer:
Synthesis optimization involves selecting appropriate catalysts, reaction conditions, and purification techniques. For analogous 3,4-dihydro-2H-1,4-benzoxazine derivatives, palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) has proven effective . Key parameters include:
Advanced Note: Optimize regioselectivity by introducing electron-withdrawing groups (EWGs) at the benzoxazine core, as seen in structurally related compounds .
What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the benzoxazine ring (δ 4.5–5.5 ppm for oxymethylene protons) and cyclohexanecarboxylate ester (δ 1.2–2.5 ppm for cyclohexyl protons) .
- Mass Spectrometry: High-resolution ESI-MS (HRMS) is critical for verifying molecular weight (expected ~438.47 g/mol for C₂₅H₂₆O₇) .
- IR Spectroscopy: Detect carbonyl stretches (C=O at ~1700–1750 cm⁻¹) for the ester and oxo groups .
- HPLC-PDA: Employ reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and monitor degradation products .
How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?
Methodological Answer:
Stability studies should include:
- Thermal Stability: Store at –20°C in amber vials to prevent ester hydrolysis or oxidation, as observed in structurally similar benzodiazepine derivatives .
- pH Sensitivity: Avoid aqueous solutions with pH <5 or >8, as the ester group is prone to hydrolysis under acidic/basic conditions .
- Light Sensitivity: UV-Vis monitoring (λ ~250–300 nm) can detect photodegradation products .
Advanced Note: Accelerated stability testing (40°C/75% RH for 4 weeks) helps predict long-term storage behavior .
What strategies are used to analyze structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer:
SAR studies focus on:
- Substituent Variation: Modify the benzoxazine core (e.g., methoxy vs. chloro groups) and cyclohexanecarboxylate chain to assess electronic/steric effects. For example, 3,4,5-trimethoxybenzylidene analogs show enhanced bioactivity due to increased lipophilicity .
- Biological Assays: Test in vitro models (e.g., normobaric hypoxia for antihypoxic activity ) and correlate with computational parameters (e.g., LogP, polar surface area).
- Data Correlation: Use multivariate regression to link substituent properties (Hammett constants) to observed activities .
How can computational methods (e.g., molecular docking, DFT) elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking: Dock the compound into target proteins (e.g., hypoxia-inducible factor-1α) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to key residues (e.g., Asn803, Gln817) .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (HOMO-LUMO gap, dipole moment) and reactive sites .
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .
How should researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Contradictions may arise from:
- Experimental Variability: Standardize assay protocols (e.g., cell lines, hypoxia exposure time ).
- Purity Discrepancies: Re-analyze batches via HPLC and HRMS to confirm identity .
- Model Differences: Compare results across multiple models (e.g., hemic hypoxia vs. in silico predictions ).
Advanced Note: Use meta-analysis to pool data from independent studies and identify confounding variables (e.g., solvent effects in solubility) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
